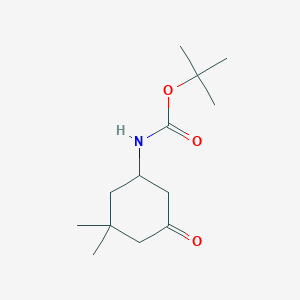

tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate

Description

tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) group, a ketone at the 5-position, and two methyl groups at the 3-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis. The Boc group serves as a protective moiety for amines, while the ketone and dimethyl substituents influence reactivity and conformational stability .

Properties

IUPAC Name |

tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)8-13(4,5)7-9/h9H,6-8H2,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAMXRPPJFULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(=O)C1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, often conducted at room temperature.

Chemical Reactions Analysis

tert-Butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The ketone group in the cyclohexyl ring can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate is being investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, which can lead to the development of novel therapeutics. For example, compounds with similar structures have shown promise in inhibiting enzymes involved in metabolic pathways critical for diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of tert-butyl carbamate could protect neuronal cells from oxidative stress induced by amyloid beta peptides. The findings indicated a reduction in cell death and inflammatory markers, suggesting potential applications in treating Alzheimer's disease.

2. Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Polymer Science Applications

1. Polymerization Reagent

This compound can serve as a reagent in polymerization reactions. Its ability to act as a protecting group for amines is particularly useful in synthesizing complex polymers with specific functionalities.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Reaction Type | Free radical polymerization |

| Solvent Compatibility | Methanol, Acetone |

| Yield Efficiency | Up to 85% |

Organic Synthesis Applications

1. Synthesis of Complex Molecules

This compound can be utilized in organic synthesis as an intermediate for constructing more complex molecules. Its carbamate functional group is reactive and can participate in various chemical transformations.

Case Study: Synthesis Pathway

In one experimental setup, this compound was reacted with an amine under controlled conditions to yield a target compound with enhanced biological activity. The reaction conditions were optimized for maximum yield and purity .

Mechanism of Action

The mechanism by which tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate exerts its effects is primarily through its interactions with biological molecules. The carbamate group can form hydrogen bonds with various biological targets, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclohexane-Based Carbamates

(a) tert-Butyl (3-oxocyclohexyl)carbamate (CAS 154748-49-9)

- Structural Similarity : 0.98 (compared to the target compound) .

- Key Differences : Lacks the 3,3-dimethyl substitution, resulting in reduced steric hindrance and altered conformational flexibility.

- Impact : The absence of methyl groups may increase susceptibility to nucleophilic attack at the 3-position, affecting synthetic applications.

(b) tert-Butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)

Cyclopentane and Heterocyclic Carbamates

(a) tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9)

(b) tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4)

- Structural Features: Pyrrolidinone (5-membered lactam) ring with a methyl substituent .

- Electronic Properties : The lactam’s conjugated system delocalizes electron density, reducing ketone reactivity compared to cyclohexane derivatives.

Substituted Aromatic and Aliphatic Carbamates

(a) tert-Butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate

- Functional Groups : Chloro and tetrahydrofuran-carbonyl substituents .

- Reactivity : The electron-withdrawing chloro group directs electrophilic substitution, while the carbonyl enables conjugation.

(b) tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate (CAS 700870-64-0)

Comparative Data Table

Biological Activity

Tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its roles in medicinal chemistry and its interactions with various biological targets. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3,3-dimethyl-5-oxocyclohexyl chloride under controlled conditions. The overall reaction can be summarized as follows:

This compound exhibits a molecular formula of C_{13}H_{23}N_{1}O_{2} and a molecular weight of approximately 225.34 g/mol. Its physical properties include a boiling point of around 176.6 °C and a density of approximately 0.9 g/cm³ .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, potentially influencing various signaling pathways. The detailed mechanism remains an area of active research, but initial findings suggest that it may inhibit certain enzymes or receptors involved in metabolic processes .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent, particularly through its ability to inhibit tumor growth in vitro and in vivo models.

- Enzyme Inhibition : The compound has been shown to interact with enzymes such as cytochrome P450, which is crucial for drug metabolism. This interaction can affect the pharmacokinetics of other therapeutic agents .

- Neuroprotective Effects : There is emerging evidence that suggests potential neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that the compound showed significant inhibition of cancer cell lines at micromolar concentrations. The mechanism was linked to the downregulation of specific oncogenes and upregulation of apoptosis-related genes .

- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor size in murine models while exhibiting minimal toxicity .

- Pharmacokinetic Evaluation : Research indicated favorable pharmacokinetic profiles, including adequate absorption and distribution characteristics when administered orally in animal models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Tert-butyl carbamate | Moderate enzyme inhibition | Lacks cyclohexane structure |

| Tert-butyl ((4-oxocyclohexyl)methyl)carbamate | Anticancer properties | Different side chain configuration |

| Tert-butyl N-(4-methylcyclohexyl)carbamate | Lower potency | Less structural complexity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.